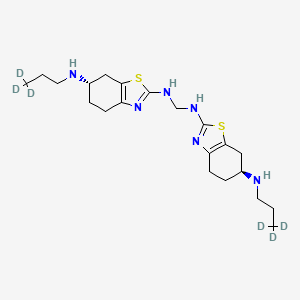![molecular formula C23H20Cl2N4O3 B15142608 1-chloro-N-[(3-chloro-4-cyanophenyl)-[(2R,4S)-4-hydroxypyrrolidin-2-yl]methyl]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B15142608.png)
1-chloro-N-[(3-chloro-4-cyanophenyl)-[(2R,4S)-4-hydroxypyrrolidin-2-yl]methyl]-7-methoxyisoquinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-N-[(3-chloro-4-cyanophenyl)-[(2R,4S)-4-hydroxypyrrolidin-2-yl]methyl]-7-methoxyisoquinoline-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-substituted isoquinoline core, a cyanophenyl group, and a hydroxypyrrolidine moiety. Its intricate molecular architecture makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-N-[(3-chloro-4-cyanophenyl)-[(2R,4S)-4-hydroxypyrrolidin-2-yl]methyl]-7-methoxyisoquinoline-6-carboxamide typically involves multiple steps, including the formation of the isoquinoline core, the introduction of the chloro and methoxy substituents, and the coupling of the cyanophenyl and hydroxypyrrolidine groups. Common synthetic routes may include:
Suzuki-Miyaura coupling: This palladium-catalyzed cross-coupling reaction is often used to form carbon-carbon bonds between aryl halides and boronic acids.
Nucleophilic aromatic substitution: This reaction can introduce chloro substituents onto the aromatic ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.
Chemical Reactions Analysis
Types of Reactions
1-chloro-N-[(3-chloro-4-cyanophenyl)-[(2R,4S)-4-hydroxypyrrolidin-2-yl]methyl]-7-methoxyisoquinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypyrrolidine moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The chloro substituents can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxypyrrolidine moiety.
Reduction: Conversion of the nitrile group to primary amines.
Substitution: Replacement of chloro substituents with nucleophiles to form various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Exploring its pharmacological properties and potential as a therapeutic agent.
Industry: Utilizing its unique chemical properties in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-chloro-N-[(3-chloro-4-cyanophenyl)-[(2R,4S)-4-hydroxypyrrolidin-2-yl]methyl]-7-methoxyisoquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-nitrotoluene: A compound with a similar chloro and nitro-substituted aromatic ring.
1-chloro-4-methylbenzene: Another chloro-substituted aromatic compound.
Uniqueness
1-chloro-N-[(3-chloro-4-cyanophenyl)-[(2R,4S)-4-hydroxypyrrolidin-2-yl]methyl]-7-methoxyisoquinoline-6-carboxamide stands out due to its complex structure, which combines multiple functional groups and stereocenters. This complexity provides unique opportunities for chemical modifications and applications that are not possible with simpler compounds.
Properties
Molecular Formula |
C23H20Cl2N4O3 |
|---|---|
Molecular Weight |
471.3 g/mol |
IUPAC Name |
1-chloro-N-[(3-chloro-4-cyanophenyl)-[(2R,4S)-4-hydroxypyrrolidin-2-yl]methyl]-7-methoxyisoquinoline-6-carboxamide |
InChI |
InChI=1S/C23H20Cl2N4O3/c1-32-20-9-16-12(4-5-27-22(16)25)6-17(20)23(31)29-21(19-8-15(30)11-28-19)13-2-3-14(10-26)18(24)7-13/h2-7,9,15,19,21,28,30H,8,11H2,1H3,(H,29,31)/t15-,19+,21?/m0/s1 |
InChI Key |
UUZDBTHUOQZIJF-LDQVWUCLSA-N |
Isomeric SMILES |
COC1=C(C=C2C=CN=C(C2=C1)Cl)C(=O)NC([C@H]3C[C@@H](CN3)O)C4=CC(=C(C=C4)C#N)Cl |
Canonical SMILES |
COC1=C(C=C2C=CN=C(C2=C1)Cl)C(=O)NC(C3CC(CN3)O)C4=CC(=C(C=C4)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[6-(2-Hydroxypropan-2-yl)pyridin-2-yl]-6-[4-[4-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoyl]piperazin-1-yl]anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one](/img/structure/B15142528.png)

![[(E,2S,3R)-2-[[(Z)-hexadec-9-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B15142534.png)




![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole sulfone-d4](/img/structure/B15142568.png)


![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-5-[4-(hydroxycarbamoyl)phenyl]-2-methylbenzamide](/img/structure/B15142600.png)

